(5-Nitro-pyridin-2-yl)-dipropylamine
Description
Properties
Molecular Formula |
C11H17N3O2 |
|---|---|
Molecular Weight |
223.27 g/mol |
IUPAC Name |
5-nitro-N,N-dipropylpyridin-2-amine |
InChI |
InChI=1S/C11H17N3O2/c1-3-7-13(8-4-2)11-6-5-10(9-12-11)14(15)16/h5-6,9H,3-4,7-8H2,1-2H3 |
InChI Key |
PIBJOBKDWMMXDN-UHFFFAOYSA-N |
Canonical SMILES |
CCCN(CCC)C1=NC=C(C=C1)[N+](=O)[O-] |
Origin of Product |
United States |
Scientific Research Applications
Medicinal Chemistry
1.1 Antimicrobial Activity
Research has indicated that nitropyridine derivatives exhibit significant antimicrobial properties. For instance, (5-Nitro-pyridin-2-yl)-dipropylamine has been studied for its effectiveness against various bacterial strains, making it a candidate for developing new antibiotics . The presence of the nitro group enhances the compound's ability to disrupt bacterial cell functions.
1.2 Anti-inflammatory and Analgesic Properties
Nitropyridine compounds are recognized for their anti-inflammatory and analgesic activities. They are being explored as potential treatments for conditions such as arthritis and other inflammatory disorders . The mechanism involves the modulation of inflammatory pathways, potentially leading to reduced pain and inflammation.
1.3 Cancer Research
The compound has also been investigated for its role in cancer therapies. Studies suggest that nitropyridine derivatives can induce apoptosis in cancer cells through various mechanisms, including the activation of specific signaling pathways . This suggests potential applications in targeted cancer therapies.
Organic Synthesis
2.1 Precursor for Synthesis of Complex Molecules
this compound serves as a valuable intermediate in synthesizing more complex organic molecules. Its ability to participate in nucleophilic substitution reactions makes it an essential building block in the pharmaceutical industry .
2.2 Development of Novel Ligands
The compound has been utilized in developing Schiff base ligands, which are crucial in coordination chemistry. These ligands have shown promising results in forming metal complexes with significant biological activity, including antioxidant properties .
Material Science
3.1 Polymer Chemistry
In material science, this compound is being explored as a functional monomer in polymer synthesis. The incorporation of this compound into polymer matrices can enhance the material's thermal stability and mechanical properties .
3.2 Sensors and Detection Systems
The compound's electronic properties allow it to be used in developing sensors for detecting environmental pollutants or biological markers. Its sensitivity to changes in pH or temperature can be harnessed for creating responsive materials .
Case Studies
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Structural Analogs
Isopropyl-(5-nitro-pyridin-2-yl)-amine (CAS 26820-53-1)
- Structure : Differs by substituting dipropylamine with an isopropyl group.
- The nitro-pyridine core remains, suggesting similar electronic effects.
- Applications : Used in laboratory settings as a synthetic intermediate, though specific biological data are unavailable .
Ropinirole Hydrochloride (4-[2-(Dipropylamine ethyl)]-1,3-dihydro-2H-indole-2-one)
- Structure : Contains a dipropylamine ethyl chain attached to an indole ring.
- Properties : Demonstrates dopamine D2 receptor agonism, highlighting the role of dipropylamine in enhancing bioavailability and receptor interaction. Unlike the nitro group in (5-nitro-pyridin-2-yl)-dipropylamine, the indole ring here contributes to planar aromaticity, affecting binding affinity .
N,N-Dipropylgeranylamine
- Structure : Geranyl chain attached to dipropylamine.
- Synthesis : Produced via reaction of myrcene with dipropylamine (80% yield at 50°C).
- Properties : Higher lipophilicity due to the geranyl group, contrasting with the polar nitro-pyridine system. Used in fragrance and pharmaceutical intermediates .
Physicochemical and Functional Comparisons
Thermal Stability
- This compound likely exhibits lower thermal stability than triethylamine (TEA) due to steric effects and nitro group decomposition risks. Evidence shows dipropylamine derivatives decompose at 250°C, producing propane and propylamine .
Solubility and Reactivity
- The nitro group enhances polarity, increasing aqueous solubility compared to non-nitro analogs. However, dipropylamine’s hydrophobic propyl chains may counterbalance this, leading to mixed solubility profiles (e.g., miscible in organic solvents like benzene) .
- In Mannich reactions, dipropylamine derivatives show moderate reactivity, with yields influenced by steric hindrance and solvent choice .
Key Research Findings
- Synthetic Utility : Dipropylamine is employed in Mannich condensations and alkylation reactions, though yields for this compound may be lower due to nitro group interference .
- Safety Considerations : Flammability (UN 2383) and oxidative incompatibility (with peroxides, acids) necessitate stringent handling protocols .
Preparation Methods
Starting Material Preparation: 2-Amino-5-nitropyridine
- Nitration : Pyridine derivatives such as 2-aminopyridine can be nitrated using a mixed acid system (nitrosonitric acid and sulfuric acid) under controlled temperature (below 10°C initially, then 58-63°C for 10-15 hours) in an organic solvent like ethylene dichloride.
- Isolation : After reaction completion, the mixture is neutralized to pH 5.5-6, organic solvent is recovered, and the product is precipitated by adding cold water, yielding 2-amino-5-nitropyridine with high purity (~98.57%) and yield (~90.85%).
Functionalization to 2-Hydroxyl-5-nitropyridine
- Diazotization and Hydrolysis : The 2-amino group undergoes diazotization using sodium nitrite in dilute hydrochloric acid at low temperatures (below 0°C to 5-8°C), followed by hydrolysis to replace the diazonium group with a hydroxyl group.
- Purification : The product precipitates upon concentration and cooling, yielding 2-hydroxyl-5-nitropyridine after washing and drying.
Conversion to 2-Chloro-5-nitropyridine
- Chlorination : 2-Hydroxyl-5-nitropyridine reacts with phosphorus oxychloride in the presence of catalytic dimethylformamide (DMF) at reflux for 2-4 hours.
- Isolation : The mixture is quenched with ice water, and the precipitated 2-chloro-5-nitropyridine is filtered and dried.
Synthesis of 2-Methoxy-5-nitropyridine
- Methoxylation : 2-Chloro-5-nitropyridine is reacted with sodium methoxide in methanol under reflux for 1-2 hours.
- Isolation : Methanol is removed under reduced pressure, and the product crystallizes upon addition of cold water.
Reaction Parameters and Optimization
| Step | Reagents/Conditions | Temperature (°C) | Time (hours) | Yield (%) | Notes |
|---|---|---|---|---|---|
| Nitration to 2-amino-5-nitropyridine | Nitrosonitric acid/sulfuric acid, ethylene dichloride | <10 to 63 | 10-15 | ~90.85 | Controlled addition, pH neutralization |
| Diazotization & Hydrolysis | NaNO2, HCl (15%), aqueous medium | 0 to 8 | 0.5 | High | Low temperature to prevent side reactions |
| Chlorination to 2-chloro-5-nitropyridine | POCl3, DMF catalytic amount | Reflux (100-110) | 2-4 | High | DMF acts as catalyst, careful quenching |
| Methoxylation to 2-methoxy-5-nitropyridine | Sodium methoxide, methanol | Reflux (65) | 1-2 | High | Removal of methanol under vacuum |
| Amination to (5-Nitro-pyridin-2-yl)-dipropylamine | Dipropylamine, solvent (ethanol/DMF) | 80-120 | 4-8 | Variable | Excess amine and reflux improve yield |
Q & A
Q. What are the recommended synthesis protocols for (5-Nitro-pyridin-2-yl)-dipropylamine?
Methodological Answer:
- Reaction Setup : Use a reflux system with dipropylamine as a nucleophile. For example, describes refluxing 2,3-epoxypropyl derivatives with dipropylamine at elevated temperatures (exact temperature not specified, but typical reflux ranges for amines: 80–120°C). Reaction duration: 3 hours .
- Purification : Remove excess dipropylamine via vacuum distillation. Acid-base extraction (e.g., fumaric acid in ethanol) can isolate the product .
- Key Parameters :
| Parameter | Value/Consideration | Source |
|---|---|---|
| Solvent | Dipropylamine (neat) or ethanol | |
| Temperature | Reflux conditions (80–120°C inferred) | |
| Catalysts | None required (base-mediated reaction) |
Q. What spectroscopic techniques are suitable for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy : Use H and C NMR to confirm amine proton environments and nitro-group electron-withdrawing effects.
- Mass Spectrometry (MS) : Determine molecular ion peaks and fragmentation patterns.
- X-ray Diffraction (XRD) : For crystal structure analysis (if crystallized). highlights SC-XRD for amine derivatives .
- Thermal Analysis : TGA/DSC to assess decomposition temperatures (critical for handling/storage).
Q. What safety protocols are essential for handling this compound?
Methodological Answer:
- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use respiratory protection if volatilization is possible .
- Ventilation : Conduct reactions in fume hoods due to dipropylamine’s flammability (flash point: 15°C) and acute toxicity (skin/eye irritant) .
- Storage : Keep in airtight containers, away from oxidizers (e.g., peroxides) and acids. Ground metal containers to prevent static discharge .
Advanced Research Questions
Q. How can researchers optimize reaction yields when synthesizing this compound under varying conditions?
Methodological Answer:
- DoE (Design of Experiments) : Vary temperature, solvent polarity, and stoichiometry. suggests N-propanol dehydrogenation at 210±10°C and 396.66 kPa for dipropylamine synthesis; similar high-pressure conditions may enhance nitro-substitution .
- Catalyst Screening : Test transition-metal catalysts (e.g., Ni-Cu-AlO) to accelerate amine coupling .
- Yield Analysis : Use HPLC or GC-MS to quantify product purity.
Q. How does the nitro group influence the environmental fate of this compound compared to dipropylamine?
Methodological Answer:
- Hypothesis : The nitro group may reduce volatility and increase soil adsorption (due to higher polarity).
- Experimental Design :
- Aquatic Testing : Compare hydrolysis rates in model rivers (pH 7–9). Dipropylamine’s half-life in water is 0.83–9.5 days ; nitro derivatives may persist longer.
- Soil Mobility : Measure K (organic carbon partition coefficient). Dipropylamine’s K = 15–393 ; nitro groups likely increase adsorption.
- Data Interpretation : Use LC-MS/MS to track degradation products (e.g., nitro-reduction metabolites).
Q. How can contradictory toxicity data for this compound be resolved?
Methodological Answer:
- In Vitro Assays : Conduct MTT assays on human lung cells (A549) to assess acute toxicity. Dipropylamine causes pulmonary edema ; the nitro group may exacerbate oxidative stress.
- Dose-Response Analysis : Compare LD values across studies. Adjust for impurities (e.g., unreacted dipropylamine) via GC-MS quantification.
- Meta-Analysis : Cross-reference with structurally similar nitroamines (e.g., nitropyridines) to identify trends.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
